

Application Notes and Protocols for AChE-IN-14 in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: AChE-IN-14

Cat. No.: B15143275

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Furthermore, the inhibition of AChE is a key target in the development of insecticides and nerve agents.[2] Therefore, the in vitro evaluation of novel AChE inhibitors is a crucial step in drug discovery and toxicology.

AChE-IN-14 is a potent, selective inhibitor of acetylcholinesterase. These application notes provide a detailed protocol for determining the inhibitory activity of **AChE-IN-14** using a colorimetric enzyme inhibition assay based on the Ellman method.[3][4][5] This method quantifies the activity of AChE by measuring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

Principle of the Assay

The acetylcholinesterase inhibition assay is a widely used method to screen for and characterize AChE inhibitors.[3] The enzyme acetylcholinesterase hydrolyzes the substrate

acetylthiocholine to produce thiocholine and acetic acid. The produced thiocholine is a thiol compound that can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate. The intensity of the yellow color is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.[3][5] In the presence of an inhibitor like **AChE-IN-14**, the activity of AChE is reduced, leading to a decrease in the production of thiocholine and consequently a reduction in the intensity of the yellow color. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.[6]

Data Presentation

Table 1: Inhibitory Activity of **AChE-IN-14** against Acetylcholinesterase

Compound	Concentration (nM)	% Inhibition	IC50 (nM)
AChE-IN-14	1	15.2 ± 1.8	50.5 ± 3.2
	10	35.8 ± 2.5	
	50	48.9 ± 3.1	
	100	65.4 ± 4.0	
	500	88.1 ± 2.7	
Eserine (Positive Control)	0.1	12.5 ± 1.5	15.8 ± 1.9
	1	30.1 ± 2.2	
	10	52.3 ± 3.5	
	100	85.7 ± 4.1	
	1000	98.2 ± 1.2	

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

- Acetylcholinesterase (AChE) from electric eel (or human recombinant)
- **AChE-IN-14** (Test Compound)
- Eserine (Positive Control Inhibitor)
- Acetylthiocholine iodide (ATCI) (Substrate)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)
- Phosphate Buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
- AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer to a final concentration of 1 U/mL.
- ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM.
- DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
- Test Compound (**AChE-IN-14**) and Positive Control (Eserine) Stock Solutions: Prepare stock solutions of **AChE-IN-14** and Eserine in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

Assay Protocol (96-well plate format)

- Assay Setup: In a 96-well plate, add the following reagents in the specified order. It is recommended to perform all reactions in triplicate.
 - Blank: 150 µL Phosphate Buffer + 10 µL ATCI + 10 µL DTNB
 - Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE Solution + 10 µL ATCI + 10 µL DTNB
 - Test Compound: 130 µL Phosphate Buffer + 10 µL AChE Solution + 10 µL Test Compound Solution (**AChE-IN-14**) + 10 µL ATCI + 10 µL DTNB
 - Positive Control: 130 µL Phosphate Buffer + 10 µL AChE Solution + 10 µL Eserine Solution + 10 µL ATCI + 10 µL DTNB
- Pre-incubation: Add the phosphate buffer, AChE solution, and the test compound or positive control to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.^[4]
- Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCI substrate to all wells.^[4]
- Addition of DTNB: Immediately after adding the substrate, add 10 µL of DTNB solution to all wells.^[4]
- Incubation and Measurement: Incubate the plate at 25°C for 10 minutes. Measure the absorbance at 412 nm using a microplate reader.

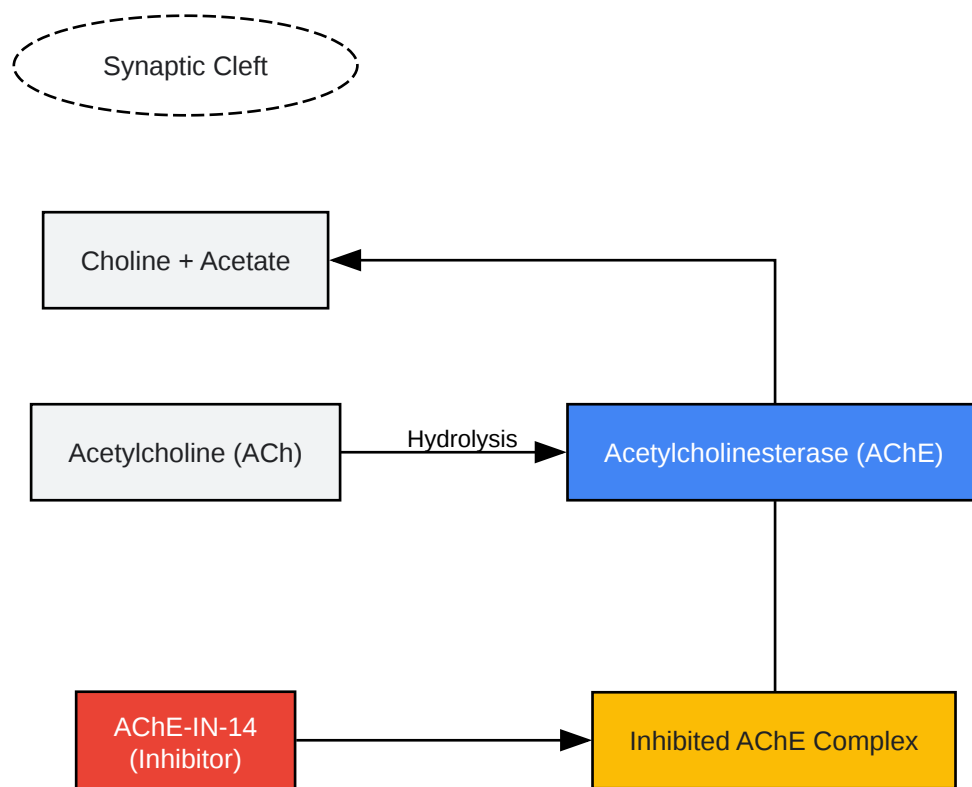
Data Analysis

- Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

$$\% \text{ Inhibition} = [(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$$

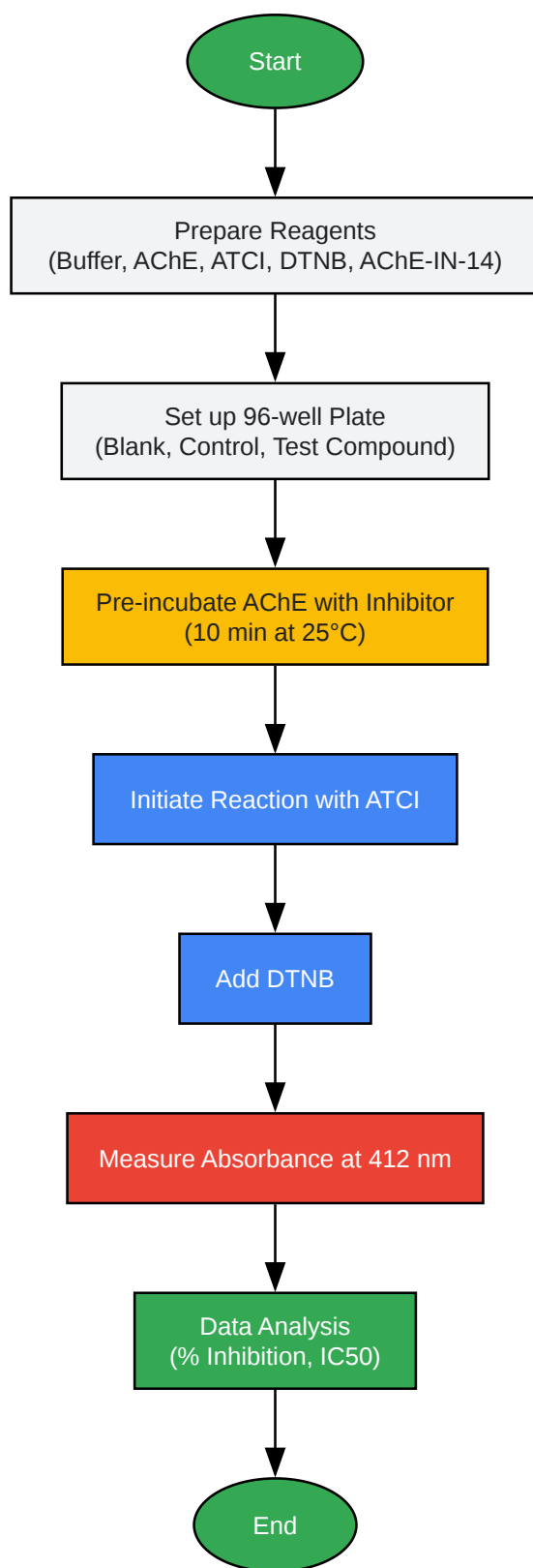
- Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can be determined by non-linear regression analysis of the dose-response curve.

Visualizations



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Caption: Mechanism of Acetylcholinesterase Inhibition.



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Caption: Experimental workflow for AChE inhibition assay.

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